![molecular formula C13H16N2O3S B6340069 [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-55-4](/img/structure/B6340069.png)

[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

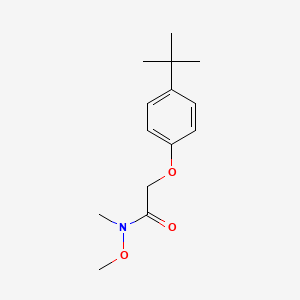

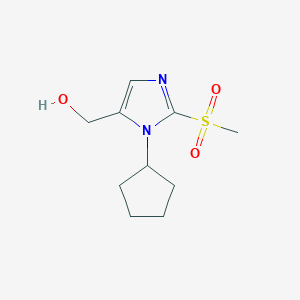

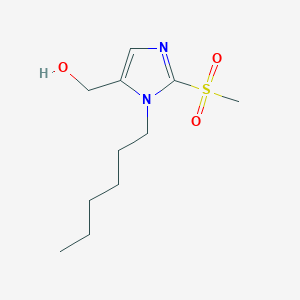

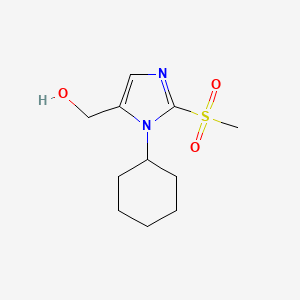

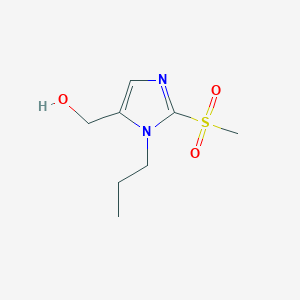

“[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

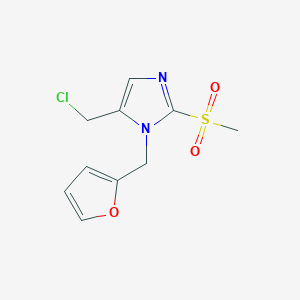

The molecular structure of “[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties .Chemical Reactions Analysis

While specific chemical reactions involving “[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol” are not detailed in the literature, imidazole-containing compounds are known to participate in a variety of chemical reactions . For instance, they can undergo reactions with hydrogen halides to produce alkyl halides .科学的研究の応用

COX-2 Selective Inhibition

A significant application of similar compounds is in the development of selective COX-2 inhibitors. These inhibitors are crucial for creating nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce gastrointestinal adverse effects associated with traditional NSAIDs. Research has shown that derivatives of methanesulfonyl-imidazol-methanol, through careful synthesis and structural elucidation, can be designed to selectively inhibit the COX-2 enzyme, demonstrating good selectivity and potential therapeutic applications (Tabatabai, Rezaee, & Kiani, 2012).

Asymmetric Hydrogenation Catalyst

Another research area focuses on the asymmetric hydrogenation of alpha-hydroxy ketones, catalyzed by complexes containing methanesulfonyl derivatives. These catalysts can achieve high enantioselectivity in the hydrogenation process, producing 1-aryl-1,2-ethanediols with significant efficiency. This process highlights the compound's role in synthesizing chiral molecules, which are essential in drug development and synthesis of biologically active compounds (Ohkuma et al., 2007).

Carbanion Reactivity in Synthetic Chemistry

The reactivity of carbanions derived from bis(phenylsulfonyl)methane has been studied, showing their potential in forming σ-adducts and alkene derivatives through reactions with nitrobenzofurazan derivatives. These reactions are valuable in synthetic chemistry for creating new compounds with specific functional groups, demonstrating the utility of methanesulfonyl-imidazol-methanol derivatives in complex synthesis pathways (Asghar, Crampton, & Isanbor, 2008).

Corrosion Inhibition

Research into imidazole-based molecules, including derivatives of methanesulfonyl-imidazol-methanol, has shown potential in the corrosion inhibition of carbon steel in acidic media. These compounds, through their interaction with the metal surface, can significantly reduce corrosion, highlighting their application in industrial processes and maintenance of infrastructure (Costa et al., 2021).

特性

IUPAC Name |

[2-methylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-19(17,18)13-14-9-12(10-16)15(13)8-7-11-5-3-2-4-6-11/h2-6,9,16H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYUYPYNBBQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)